N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate
Description
Properties
IUPAC Name |
N-methyl-3-[5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H2O4/c1-25-23(29)18-9-5-8-17(12-18)22-26-24(30-27-22)20-14-28(15-20)13-19-10-4-7-16-6-2-3-11-21(16)19;3-1(4)2(5)6/h2-12,20H,13-15H2,1H3,(H,25,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYIVKYOTXTLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 356.39 g/mol
- CAS Number : 1342032-79-4
The structure includes a naphthalene moiety linked to an azetidine ring, which is further substituted by an oxadiazole group. This structural complexity is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of various oxadiazole derivatives, including those similar to this compound. In particular:
- Cell Line Studies : The MTT assay was used to assess cytotoxicity against the MCF-7 breast cancer cell line. Compounds with similar structures exhibited significant cytotoxic effects at low micromolar concentrations (IC values ranging from 0.001 to 0.1 µM), indicating promising anticancer properties .
| Compound | IC (µM) | Activity |
|---|---|---|
| D-1 | 7 | Moderate |
| D-6 | 6 | Strong |
| D-15 | 5 | Strong |
| D-16 | 4 | Strong |
These findings suggest that the presence of specific substituents on the oxadiazole ring can enhance anticancer efficacy.
2. Antimicrobial Activity
The antimicrobial properties of compounds containing the oxadiazole scaffold have also been investigated. For instance:
- In vitro Testing : Compounds were screened against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (e.g., Cl or NO) at specific positions significantly increased antimicrobial activity .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The results indicate that modifications to the chemical structure can lead to enhanced antimicrobial effectiveness.
3. Antioxidant Activity
Antioxidant assays have shown that compounds similar to N-methyl derivatives exhibit significant free radical scavenging activity:
- DPPH Assay Results : The compound demonstrated notable antioxidant capacity with an IC value comparable to standard antioxidants like ascorbic acid.
| Compound | IC (µg/mL) |
|---|---|
| N-methyl derivative | 30 |
| Ascorbic Acid | 25 |
This suggests that the compound may protect cells from oxidative stress, contributing to its potential therapeutic applications.
Case Study 1: Anticancer Efficacy
In a controlled study involving a series of synthesized oxadiazole derivatives, researchers found that specific structural modifications led to enhanced anticancer activity against MCF-7 cells. The study highlighted the importance of substituent positioning and electronic effects on biological outcomes .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives against a panel of microbial strains revealed that compounds with naphthalene substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts. This underscores the significance of structural diversity in developing effective antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxalate salt in the target compound likely enhances aqueous solubility relative to free-base analogues like 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide derivatives .
- Metabolic Stability : Fluorinated analogues (e.g., trifluoromethyl-substituted oxadiazoles) exhibit superior resistance to cytochrome P450 oxidation compared to the target compound’s naphthalene group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
